DL-Pantolactone
Description
Significance of DL-Pantolactone as a Chiral Intermediate in Chemical Synthesis
This compound is a crucial chiral building block, primarily utilized in the synthesis of a variety of active pharmaceutical ingredients (APIs). wiseguyreports.com Its importance is particularly pronounced in the production of vitamin B5 (pantothenic acid) and its derivatives. mdpi.comnih.gov The chiral nature of this compound makes it an invaluable intermediate for creating enantiopure drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. wiseguyreports.com The synthesis of these complex molecules relies on the precise stereoisomeric purity that can be achieved using pantolactone as a starting material. biosynth.com
The commercial production of D-pantothenic acid, for instance, is largely dependent on the condensation reaction between D-pantolactone and β-alanine. mdpi.comresearchgate.net This highlights the industrial relevance of efficiently resolving the racemic this compound to obtain the desired D-enantiomer.
Overview of Stereoisomeric Forms and Their Differential Research Relevance
This compound is a racemic mixture, meaning it consists of equal amounts of two enantiomers: D-pantolactone and L-pantolactone. oecd.org These stereoisomers are non-superimposable mirror images of each other and often exhibit different biological activities.
D-Pantolactone ((R)-pantolactone): This is the biologically active and most sought-after enantiomer. nih.gov It serves as a key intermediate in the synthesis of D-pantothenic acid (Vitamin B5), a vital nutrient for humans and animals. wiseguyreports.commdpi.com Its applications extend to the pharmaceutical and cosmetics industries, where it is used as an intermediate for various drugs and personal care products. wiseguyreports.com Research is heavily focused on developing efficient methods to isolate or synthesize pure D-pantolactone. nih.govresearchgate.netrsc.org
L-Pantolactone ((S)-pantolactone): This enantiomer is generally considered the undesired component in the synthesis of D-pantothenic acid. google.com Much of the research involving L-pantolactone is centered on methods for its removal from the racemic mixture or its conversion into the more valuable D-form. google.comgoogle.com
Historical Context and Evolution of this compound Production and Research Methodologies
The production of this compound has evolved significantly over time, moving from classical chemical synthesis to more efficient and sustainable biocatalytic methods.
Initially, this compound was synthesized through chemical processes involving the reaction of isobutyraldehyde (B47883) with formaldehyde (B43269) and hydrogen cyanide. oecd.orggoogle.com This was followed by hydrolysis and lactonization to yield the racemic mixture. google.com The separation of the D- and L-enantiomers, known as resolution, was a significant challenge and often involved complex and costly procedures using chiral resolving agents. google.com
A major advancement came with the introduction of enzymatic and microbial methods for the resolution of this compound. Researchers discovered that certain microorganisms and their enzymes could selectively act on one of the enantiomers.
Key Developments in this compound Resolution:
| Method | Description | Key Features |
| Chemical Resolution | Use of chiral auxiliary bases to form diastereomeric salts that can be separated. google.com | Elaborate and can be costly. google.com |
| Kinetic Resolution | An enzyme, such as lactonohydrolase, selectively hydrolyzes one enantiomer (typically D-pantolactone) to its corresponding acid, leaving the other enantiomer (L-pantolactone) unreacted. researchgate.netnih.gov | Simpler and greener than chemical methods. nih.gov The unreacted L-enantiomer needs to be racemized and recycled for higher efficiency. revmedchir.ro |
| Deracemization | A multi-enzyme cascade converts the L-enantiomer into the D-enantiomer, theoretically allowing for a 100% yield of the desired product. mdpi.comnih.gov This often involves an oxidation of L-pantolactone to an intermediate (ketopantolactone) followed by a stereoselective reduction to D-pantolactone. nih.govnih.gov | More sustainable and can achieve high optical purity. nih.gov |
Modern research continues to focus on improving these biocatalytic routes, including the discovery of novel enzymes with higher activity and stability, and the optimization of reaction conditions for industrial-scale production. nih.govrsc.org The shift towards bio-based production processes aligns with the growing emphasis on sustainability in the chemical industry. wiseguyreports.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4,4-dimethyloxolan-2-one | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERHXTVXHNVDKA-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1(COC(=O)C1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861637 | |
| Record name | 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl- | |
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Molecular Weight |
130.14 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to slightly yellow solid; [OECD SIDS] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | DL-Pantolactone | |
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Vapor Pressure |
0.06 [mmHg] | |
| Record name | DL-Pantolactone | |
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CAS No. |
79-50-5, 52126-90-6 | |
| Record name | (±)-Pantolactone | |
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| Record name | Pantolactone | |
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| Record name | NSC135788 | |
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| Record name | NSC5926 | |
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| Record name | 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl- | |
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| Record name | (±)-dihydro-3-hydroxy-4,4-dimethylfuran-2(3H)-one | |
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| Record name | PANTOLACTONE, (±)- | |
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Synthesis and Deracemization Methodologies of Dl Pantolactone
Chemoenzymatic Synthesis Approaches for DL-Pantolactone
The industrial production of D-pantolactone often relies on chemoenzymatic processes that begin with the chemical synthesis of racemic this compound, followed by enzymatic resolution. nih.govsemanticscholar.org This hybrid approach leverages the efficiency of chemical synthesis for creating the basic molecular structure and the high selectivity of enzymes for isolating the desired stereoisomer.
Aldol (B89426) Condensation and Cyanation Routes
The synthesis of this compound typically starts with an aldol condensation reaction. guidechem.comgoogle.comgoogle.com This process involves the reaction of isobutyraldehyde (B47883) with formaldehyde (B43269), often in the presence of a basic catalyst such as potassium carbonate or an alkali cyanide, to form α,α-dimethyl-β-hydroxypropionaldehyde (also known as formisobutyraldol). guidechem.comgoogle.com
Following the aldol condensation, a cyanation step is performed. This involves the addition of hydrocyanic acid to the intermediate, formisobutyraldol, to produce formisobutyraldolcyanohydrin. google.comgoogle.com This cyanohydrin is a key precursor to the final lactone structure. In some processes, the aldol condensation and cyanation are catalyzed by the same reagent, such as an alkali cyanide, streamlining the initial steps. google.com
Lactonization Reactions in this compound Synthesis
The formisobutyraldolcyanohydrin formed in the previous step undergoes hydrolysis and lactonization to yield this compound. google.com This is typically achieved by heating the cyanohydrin with a strong mineral acid, such as hydrochloric acid. google.com The acid catalyzes the hydrolysis of the nitrile group to a carboxylic acid and the hydroxyl group to form the cyclic ester, or lactone. This cyclization can occur simultaneously with the hydrolysis. google.com The resulting this compound is then recovered from the reaction mixture, often through extraction with an organic solvent. google.com
In some chemoenzymatic processes, after the enzymatic resolution of this compound, the resulting D-pantoic acid is converted back into D-pantolactone through a chemical lactonization step. mdpi.comnih.govresearchgate.net The unreacted L-pantolactone from the resolution can also be racemized back to this compound and recycled into the process. nih.gov
Combination of Chemical and Enzymatic Steps for Chiral Purity
The integration of chemical synthesis and enzymatic resolution is a hallmark of modern D-pantolactone production, aiming for high optical purity in an efficient and environmentally conscious manner. guidechem.com The initial chemical synthesis provides the racemic this compound, which is then subjected to enzymatic processes. guidechem.comnih.gov
One established chemoenzymatic route involves the use of a D-lactonase, which selectively hydrolyzes D-pantolactone to D-pantoic acid, leaving the L-pantolactone largely unreacted. semanticscholar.orgnih.gov The D-pantoic acid is then separated and chemically lactonized to produce highly pure D-pantolactone. nih.govnih.gov This combination allows for the large-scale production of the desired enantiomer. pharm.or.jp Researchers have also explored one-pot chemoenzymatic syntheses, where an asymmetric organocatalytic aldol reaction is followed by an enzymatic reduction to produce (R)-pantolactone with high enantiomeric excess. acs.orgmdpi.com
Biocatalytic Synthesis and Deracemization of this compound
Biocatalysis offers a highly specific and efficient alternative for obtaining enantiomerically pure D-pantolactone from the racemic mixture. These methods primarily involve enzymatic kinetic resolution and, more recently, deracemization strategies.
Enzymatic Kinetic Resolution of this compound to D-Pantolactone
Enzymatic kinetic resolution is a widely used industrial method for producing D-pantolactone. nih.govresearchgate.net This process relies on enzymes that can stereoselectively act on one of the enantiomers in the racemic mixture. pharm.or.jpresearchgate.net
Lactonohydrolases are enzymes that catalyze the hydrolysis of the ester bond within the lactone ring. nih.gov Several microbial lactonohydrolases have been identified that exhibit high stereospecificity, making them valuable biocatalysts for the resolution of this compound. nih.gov
A notable example is the lactonohydrolase from the fungus Fusarium oxysporum, which stereospecifically hydrolyzes D-pantolactone to D-pantoic acid. researchgate.netnih.govtandfonline.com This enzyme has been successfully implemented in the commercial production of D-pantolactone. pharm.or.jptandfonline.com The process typically involves incubating whole cells of the microorganism or the isolated enzyme with this compound. The enzyme selectively converts the D-enantiomer, and the resulting D-pantoic acid can be separated from the unreacted L-pantolactone. researchgate.net To enhance stability and reusability, these enzymes can be immobilized. researchgate.net For instance, immobilized D-lactonohydrolase has been shown to retain its activity over multiple batches. researchgate.net
Conversely, lactonohydrolases with the opposite stereospecificity have also been discovered. An enzyme from Agrobacterium tumefaciens has been found to stereospecifically hydrolyze L-pantolactone. tandfonline.com This provides an alternative route where the desired D-pantolactone is the unreacted enantiomer.
More advanced biocatalytic strategies involve deracemization, which aims to convert the entire racemic mixture into the desired D-enantiomer, thus achieving a theoretical yield of 100%. One such approach utilizes a multi-enzyme cascade. mdpi.comnih.govsciprofiles.com In this system, an L-pantolactone dehydrogenase oxidizes L-pantolactone to ketopantolactone. mdpi.comnih.govsciprofiles.com Subsequently, a ketopantolactone reductase asymmetrically reduces the ketopantolactone to D-pantolactone. mdpi.comnih.govsciprofiles.com A third enzyme, such as glucose dehydrogenase, is often included for cofactor regeneration. mdpi.comnih.govsciprofiles.com This one-pot deracemization process represents a greener and more sustainable alternative to kinetic resolution. mdpi.comresearchgate.net
Table 1: Research Findings on Biocatalytic Resolution and Deracemization of this compound
| Enzyme/Microorganism | Method | Substrate | Product | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Fusarium oxysporum | Kinetic Resolution | This compound | D-Pantoic Acid | Catalyzes the stereoselective hydrolysis of the D-enantiomer. With 135 g/L of substrate, 41% was hydrolyzed to pantoic acid with 90% enantiomeric excess. | researchgate.net |
| Immobilized D-Lactonohydrolase | Kinetic Resolution | This compound | D-Pantoic Acid | Optimal conditions were 40°C and pH 7.0 with a 20% substrate concentration, achieving a 36.8% hydrolysis rate. The immobilized enzyme was reusable for over 20 batches. | researchgate.net |
| Agrobacterium tumefaciens | Kinetic Resolution | This compound | L-Pantoic Acid | The enzyme exhibits opposite stereospecificity to the Fusarium lactonohydrolase, hydrolyzing L-pantolactone. | tandfonline.com |
| Amycolatopsis methanolica, Zygosaccharomyces parabailii, Bacillus subtilis | Deracemization | This compound | D-Pantolactone | A three-enzyme cascade resulted in a 98.6% enantiomeric excess of D-pantolactone from 1.25 M this compound after 36 hours. | mdpi.comnih.govsciprofiles.com |
| Recombinant Pichia pastoris with D-lactonase | Kinetic Resolution | This compound | D-Pantoic Acid | Immobilized whole-cell biocatalyst was used for 56 repeated batch reactions without significant loss of activity. | nih.govresearchgate.net |
| Recombinant E. coli with TSDL D-lactonase | Kinetic Resolution | This compound | D-Pantoic Acid | Whole-cell biocatalysis was optimized for temperature, pH, and substrate concentration for the production of D-pantoic acid. | nih.gov |
Identification and Characterization of Novel D-Lactonases and L-Lactonases
The kinetic resolution of this compound is predominantly achieved through the enantioselective hydrolysis of one of the enantiomers, a reaction catalyzed by enzymes known as lactonases. mdpi.com The discovery and characterization of novel lactonases with high activity and stereospecificity are central to improving this process.
D-lactonases that specifically hydrolyze D-pantolactone to D-pantoic acid are of significant industrial interest. semanticscholar.org Fungi, such as those from the Fusarium genus, have been a primary source for these enzymes. For instance, Fusarium oxysporum produces a D-lactonase that has been utilized in commercial applications. semanticscholar.orgresearchgate.net Similarly, a D-lactonase from Fusarium moniliforme SW-902 has also been identified and used for the commercial preparation of D-pantolactone. semanticscholar.org More recently, a novel D-lactonase, designated TSDL, from Thielavia sp. was cloned and expressed in Escherichia coli, demonstrating high hydrolysis activity and enantioselectivity towards D-pantolactone. semanticscholar.org
The characterization of these enzymes involves determining their molecular properties and optimal reaction conditions. For example, the lactonase gene from Fusarium oxysporum was expressed in Aspergillus oryzae, resulting in a recombinant enzyme with a molecular weight of 46,600 Da, identical to the native enzyme. researchgate.net Research into these enzymes establishes optimal pH, temperature, and substrate concentrations to maximize the yield and optical purity of the desired product. researchgate.netresearchgate.net
While D-lactonases are used for resolution, L-lactonases, or more broadly, L-pantolactone dehydrogenases, are crucial for deracemization cascade systems. These enzymes specifically oxidize L-pantolactone. mdpi.comresearchgate.net However, the availability of characterized L-pantolactone dehydrogenases is limited, and they are often membrane-bound, which can complicate their heterologous expression and application. mdpi.comresearchgate.net A recently discovered L-pantolactone dehydrogenase from Rhodococcus hoagii (RhoLPLDH) has shown promise for the oxidative dehydrogenation of L-pantolactone, a key step in deracemization pathways. researchgate.net
Whole-Cell Biocatalysis for Kinetic Resolution
Employing whole microbial cells as biocatalysts offers several advantages over using isolated enzymes, including enhanced stability and the elimination of costly enzyme purification steps. mdpi.com In the context of this compound resolution, whole-cell biocatalysis is a well-established and industrially applied method. semanticscholar.orgrsc.org
A common approach involves using recombinant microorganisms that overexpress a specific lactonase. For example, Pichia pastoris cells harboring a recombinant D-lactonase have been used effectively for the kinetic resolution of this compound. rsc.orgnih.gov These cells can be immobilized to further improve their stability and facilitate reuse. A study demonstrated that Pichia pastoris cells entrapped in calcium alginate gels could be used for up to 56 repeated batch reactions with no significant loss of catalytic activity or enantioselectivity. rsc.orgnih.gov
Similarly, Escherichia coli is frequently used as a host for expressing D-lactonases for whole-cell applications. semanticscholar.org The process typically involves incubating the whole-cell biocatalyst with a solution of this compound under optimized conditions. The D-lactonase within the cells selectively hydrolyzes D-pantolactone to D-pantoic acid, leaving the L-pantolactone largely unreacted. semanticscholar.orgsemanticscholar.org The resulting D-pantoic acid can then be separated and chemically lactonized to produce the desired D-pantolactone enantiomer. semanticscholar.org
The use of whole-cell biocatalysts has been successfully scaled for industrial production. One such process, using a recombinant P. pastoris strain, has been in commercial use since 2019 for the annual production of 3000 tons of D-pantolactone. semanticscholar.org
Process Optimization for Enantioselectivity and Conversion Rate
To maximize the efficiency of this compound resolution, various process parameters must be optimized. Key factors influencing enantioselectivity and conversion rate include temperature, pH, substrate concentration, and biocatalyst concentration. researchgate.netnih.gov
Systematic investigation of these parameters is crucial for industrial applications. For instance, in a process using immobilized d-lactonohydrolase, the optimal conditions were found to be a temperature of 40°C, a pH of 7.0, a substrate concentration of 20%, and a hydrolysis time of 8 hours. researchgate.netspringerprofessional.de Under these conditions, a hydrolysis rate of 36.8% was achieved. researchgate.netspringerprofessional.de
For a whole-cell biocatalyst using recombinant E. coli expressing the TSDL lactonase, the maximum hydrolysis rate was observed at 40°C and a pH of 7.0. semanticscholar.org Increasing the temperature further led to a decrease in both the hydrolysis rate and enantioselectivity. semanticscholar.org
Substrate concentration also plays a critical role. High substrate concentrations can lead to substrate inhibition, reducing the reaction rate. In one study using immobilized Pichia pastoris cells, the conversion rate was evaluated at this compound concentrations ranging from 220 to 350 g/L. nih.gov At 220 g/L, a 47% conversion was achieved after 10 hours. nih.gov
The stability of the biocatalyst over repeated uses is another important aspect of process optimization. Immobilized cells of Fusarium moniliforme were shown to retain over 85% of their original hydrolysis rate after 20 batches, demonstrating excellent operational stability. researchgate.net Similarly, immobilized Pichia pastoris cells maintained activity for 56 repeated reactions. nih.gov
| Biocatalyst | Optimal Temperature (°C) | Optimal pH | Substrate Concentration | Result | Reference |
|---|---|---|---|---|---|
| Immobilized d-lactonohydrolase | 40 | 7.0 | 20% (200 g/L) | 36.8% hydrolysis rate | researchgate.netspringerprofessional.de |
| Recombinant E. coli (TSDL) | 40 | 7.0 | Not Specified | Maximum hydrolysis rate | semanticscholar.org |
| Immobilized P. pastoris | 28 | 7.0 | 220 g/L | 47% conversion in 10h | nih.gov |
| Fusarium moniliforme (immobilized) | 55 | 7.5 | Not Specified | Average 28% hydrolysis over 30 batches | researchgate.net |
Multi-Enzymatic Cascade Deracemization of this compound
Deracemization offers a more sustainable and efficient alternative to kinetic resolution, as it theoretically allows for the complete conversion of the racemic starting material into a single desired enantiomer. researchgate.netmdpi.com Multi-enzymatic cascade reactions, which combine several enzymatic steps in a single pot, are a powerful approach to achieve the deracemization of this compound. mdpi.comnih.gov
A typical cascade system for converting this compound to D-pantolactone involves an oxidation-reduction sequence. researchgate.netmdpi.com The process begins with the stereoselective oxidation of L-pantolactone to an intermediate, ketopantolactone. nih.govmdpi.com This is followed by the stereoselective reduction of the ketopantolactone to D-pantolactone. nih.govmdpi.com For this process to be efficient, it is critical that the enzymes involved possess high activity and strict enantioselectivity. mdpi.com
One such efficient system developed for this purpose is a three-enzyme cascade. nih.govnih.gov This system utilizes an L-pantolactone dehydrogenase (LPLDH), a ketopantolactone reductase (KPLR), and a third enzyme for coenzyme regeneration, such as glucose dehydrogenase (GDH). mdpi.comnih.gov All three enzymes can be co-expressed in a single whole-cell biocatalyst, like E. coli, which simplifies the process. nih.govmdpi.com
Roles of L-Pantolactone Dehydrogenase in Cascade Systems
The L-pantolactone dehydrogenase (LPLDH) is the initiating enzyme in the deracemization cascade. mdpi.comnih.gov Its role is to selectively oxidize the L-enantiomer from the racemic this compound mixture into the prochiral intermediate, ketopantolactone, while leaving the desired D-enantiomer untouched. nih.govmdpi.com The strict L-enantioselectivity of the LPLDH is paramount to the success of the entire cascade. mdpi.com
Researchers have focused on identifying and engineering LPLDH enzymes to improve their efficiency in these systems. For example, an LPLDH from Amycolatopsis methanolica (AmeLPLDH) was used in a three-enzyme cascade to catalyze the dehydrogenation of L-pantolactone. nih.govresearchgate.net Another LPLDH, mined from Rhodococcus hoagii (RhoLPLDH), was also identified for this purpose. researchgate.net A significant challenge with many known LPLDHs is that they are membrane-bound enzymes, which can lead to difficult heterologous expression and the formation of inclusion bodies. mdpi.comresearchgate.net Strategies such as co-expressing chaperones and optimizing induction conditions have been employed to overcome these issues and achieve soluble expression and enhanced activity. researchgate.net
Conjugated Polyketone Reductase and Ketopantolactone Reduction
Following the oxidation of L-pantolactone, the second key step in the cascade is the asymmetric reduction of the resulting ketopantolactone to D-pantolactone. nih.govmdpi.com This reaction is catalyzed by a ketopantolactone reductase (KPLR), often a conjugated polyketone reductase (CPR). mdpi.comnih.gov Similar to the LPLDH, the CPR must exhibit high activity and strict D-enantioselectivity to ensure the formation of highly pure D-pantolactone. mdpi.comnih.gov
Fortunately, the number of characterized CPRs is increasing, providing more options for biocatalyst development. nih.gov Enzymes from various yeast species have proven effective. A CPR from Zygosaccharomyces parabailii (ZpaCPR) was selected for a three-enzyme cascade due to its excellent catalytic performance in converting ketopantolactone to D-pantolactone. nih.govmdpi.com Other CPRs, such as one from Saccharomyces cerevisiae (SceCPR1) and another from Candida glabrata (CglCPR), have also been successfully expressed in E. coli for the asymmetric reduction of ketopantolactone. nih.govresearchgate.net In one optimized whole-cell process, a CPR from Candida dubliniensis (CduCPR) was used to produce D-pantolactone with a high yield and stereoselectivity. rsc.org
Coenzyme Regeneration Systems in Enzymatic Cascades
The oxidation and reduction reactions catalyzed by dehydrogenases and reductases are dependent on coenzymes, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺/NADPH). researchgate.netrsc.org The high cost of these coenzymes makes their stoichiometric use impractical for industrial-scale synthesis. rsc.org Therefore, an efficient in-situ coenzyme regeneration system is an essential component of any enzymatic cascade. mdpi.comnih.gov
In the deracemization of this compound, a coenzyme regeneration system is integrated to continuously recycle the coenzyme consumed in the reduction step. nih.govmdpi.com A common and effective approach is to use a substrate-coupled regeneration system. Glucose dehydrogenase (GDH) is frequently employed for this purpose, as it oxidizes glucose to gluconolactone (B72293) while reducing NADP⁺ to NADPH. mdpi.comnih.gov This NADPH is then used by the conjugated polyketone reductase to reduce ketopantolactone to D-pantolactone. nih.govrsc.org
Glucose dehydrogenases from various sources, such as Bacillus subtilis (BsGDH) and Exiguobacterium sibiricum (EsGDH), have been successfully incorporated into whole-cell catalysts. mdpi.comnih.gov By co-expressing the LPLDH, CPR, and GDH in a single E. coli strain, a self-sufficient whole-cell biocatalyst is created. nih.govmdpi.com This system, when supplied with this compound and a cheap sacrificial substrate like glucose, can efficiently drive the deracemization process, achieving high conversion rates and enantiomeric excess. nih.govmdpi.com For example, a system using AmeLPLDH, ZpaCPR, and BsGDH co-expressed in E. coli converted 1.25 M this compound to D-pantolactone with an enantiomeric excess of 98.6% and a productivity of 107.7 g/(L·d) after 36 hours. nih.govresearchgate.net
| Enzyme Role | Example Enzyme | Source Organism | Function | Reference |
|---|---|---|---|---|
| L-Pantolactone Oxidation | AmeLPLDH | Amycolatopsis methanolica | L-pantolactone → Ketopantolactone | nih.gov |
| Ketopantolactone Reduction | ZpaCPR | Zygosaccharomyces parabailii | Ketopantolactone → D-pantolactone | nih.gov |
| Coenzyme Regeneration | BsGDH | Bacillus subtilis | Glucose + NADP⁺ → Gluconolactone + NADPH | nih.gov |
| Ketopantolactone Reduction | SceCPR1 | Saccharomyces cerevisiae | Ketopantolactone → D-pantolactone | nih.gov |
| Ketopantolactone Reduction | CduCPR | Candida dubliniensis | Ketopantolactone → D-pantolactone | rsc.org |
| L-Pantolactone Oxidation | RhoLPLDH | Rhodococcus hoagii | L-pantolactone → Ketopantolactone | researchgate.net |
Engineering of Whole-Cell Biocatalysts for Enhanced Deracemization
The deracemization of this compound into the industrially valuable D-pantolactone is a greener and more sustainable alternative to classical kinetic resolution, as it theoretically allows for a 100% conversion of the racemic substrate. researchgate.netmdpi.com This process typically involves the selective oxidation of L-pantolactone to an intermediate, ketopantolactone (KPL), followed by the stereoselective reduction of KPL to D-pantolactone. nih.gov Whole-cell biocatalysts, particularly engineered Escherichia coli, have emerged as highly efficient systems for this transformation due to their ability to co-express multiple enzymes and regenerate necessary cofactors internally. mdpi.com
An effective strategy involves creating a multi-enzyme cascade within a single microbial host. nih.gov One such system utilizes a three-enzyme cascade:
An L-pantolactone dehydrogenase (LPLDH) with strict L-enantioselectivity to oxidize L-pantolactone to KPL. mdpi.com
A conjugated polyketone reductase (CPR) to asymmetrically reduce KPL to D-pantolactone. mdpi.com
A glucose dehydrogenase (GDH) to regenerate the NADPH cofactor consumed during the reduction step, using glucose as a co-substrate. mdpi.comnih.gov
Researchers have successfully co-expressed these three enzymes in E. coli BL21(DE3) to create a robust whole-cell biocatalyst. mdpi.comnih.gov Key to the process is the selection of highly active and stable enzymes. For instance, L-pantolactone dehydrogenase from Amycolatopsis methanolica (AmeLPLDH) and conjugated polyketone reductase from Zygosaccharomyces parabailii (ZpaCPR) have been identified as effective candidates. mdpi.com
To further improve the efficiency of these whole-cell catalysts, various engineering strategies have been employed. For membrane-bound enzymes like L-pantolactone dehydrogenase from Rhodococcus hoagiei (RhoLPLDH), which often form inclusion bodies when expressed in E. coli, strategies include co-expression with molecular chaperones and lowering induction temperatures to enhance soluble expression. nih.gov Furthermore, directed evolution and hydrophilicity-based engineering have been applied to enzymes like RhoLPLDH to increase both catalytic activity and thermostability. nih.gov An engineered strain, CM5, co-expressing a quintuple mutant of RhoLPLDH and a chaperone, efficiently converted 1 M L-pantolactone to KPL. nih.gov
Under optimized conditions, these engineered whole-cell systems demonstrate high productivity. A system using AmeLPLDH, ZpaCPR, and Bacillus subtilis GDH (BsGDH) achieved the deracemization of 1.25 M this compound in 36 hours, resulting in D-pantolactone with an enantiomeric excess of the product (e.e.p) of 98.6% and a productivity of 107.7 g/(L·d). mdpi.comnih.gov
| Enzyme System | Host Organism | Engineering Strategy | Substrate | Product | Key Findings |
| AmeLPLDH, ZpaCPR, BsGDH | E. coli BL21(DE3) | Co-expression of three-enzyme cascade | 1.25 M this compound | D-pantolactone | 98.6% e.e.p, 107.7 g/(L·d) productivity. mdpi.comnih.gov |
| RhoLPLDH (mutant), Chaperone | E. coli | Directed evolution, chaperone co-expression | 1 M L-pantolactone | Ketopantolactone | Efficient conversion, overcoming inclusion body formation. nih.gov |
| Multi-enzyme cascade | E. coli | Two stages in one-pot method | 1 M this compound | D-pantolactone | 91.2% overall yield. nih.gov |
Asymmetric Synthesis of Pantolactone Isomers
Asymmetric synthesis offers a direct route to enantiomerically pure pantolactone, bypassing the need for the resolution of a racemic mixture. gychbjb.comresearchgate.net This approach has gained significant attention due to its step-economy and use of readily available starting materials. researchgate.net Key strategies include organocatalytic aldol reactions and asymmetric hydrogenation.
Organocatalytic Asymmetric Aldol Reactions
The asymmetric cross-aldol reaction between a glyoxylate (B1226380) and an aldehyde, such as isobutyraldehyde, is a prominent method for synthesizing pantolactone precursors. researchgate.netrsc.org This reaction has been effectively catalyzed by small chiral organic molecules, known as organocatalysts, which offer advantages like mild reaction conditions and low toxicity. gychbjb.comresearchgate.net
A variety of organocatalysts have been developed and proven effective:
Modified Ionic Liquids: A novel chiral L-histidine-modified ionic liquid, [EMIm][His], has been shown to be a highly efficient and recoverable catalyst. sciencepublishinggroup.com In the aldol reaction, it demonstrated superior enantioselectivity compared to L-histidine alone and could be recycled at least five times without losing activity. This process yielded D-pantolactone with >99% purity, 93% yield, and 93% ee. sciencepublishinggroup.comsciencepublishinggroup.com
Peptides and Derivatives: β-turn tetrapeptides have been used to biomimetically synthesize pantolactone precursors in high yield and excellent enantioselectivity. researchgate.net To overcome issues with catalyst recovery, these peptides have been grafted onto resin supports, creating a heterogeneous catalyst that can be easily separated from the reaction mixture. rsc.org Similarly, a tert-leucine-derived 2-phenolic anilide has been shown to be an efficient organocatalyst, where hydrogen bonds from its phenolic and amide groups enhance the electrophilicity of the glyoxylate and improve asymmetric induction. researchgate.net
| Organocatalyst | Substrates | Product | Yield | Enantiomeric Excess (ee) | Reference |
| L-histidine | Isobutanal, Glyoxylate | (R)-pantolactone | 55% (overall) | 95% | acs.org |
| L-histidine-modified ionic liquid | Isobutyraldehyde, Glyoxylate | D-pantolactone | 93% | 93% | sciencepublishinggroup.comsciencepublishinggroup.com |
| Resin-supported tetrapeptide | Aliphatic aldehydes, Glyoxylates | Aldol adducts | High | High | rsc.org |
| tert-leucine-derived 2-phenolic anilide | Glyoxylate, Alkyl aldehydes | Aldol adducts | High | High | researchgate.net |
Asymmetric Hydrogenation Methodologies
Asymmetric hydrogenation is another critical chemical method for producing chiral pantolactone. This process typically involves the enantioselective hydrogenation of ketopantolactone (KPL), the same intermediate found in biocatalytic deracemization pathways. gychbjb.com The success of this method hinges on the use of transition metal complexes paired with chiral ligands. gychbjb.comptfarm.pl
Ruthenium (Ru) and Rhodium (Rh) catalysts are commonly employed. gychbjb.comptfarm.pl Chiral diphosphine-ruthenium (II) catalysts, in particular, have been used for the asymmetric hydrogenation of KPL. researchgate.net These catalysts guide the hydrogen addition to one face of the carbonyl group, leading to the preferential formation of one enantiomer. For example, (R)-pantolactone can be obtained in enantiomerically pure form through the hydrogenation of KPL over a Rhodium catalyst complexed with a chiral bis(diphosphine) ligand. ptfarm.pl
In addition to precious metal catalysts, more common metals have also been investigated. A copper-based catalyst on a silica (B1680970) support (Cu-/SiO2) has been used for the hydrogenation of the aldol condensation product to obtain D-pantolactone. sciencepublishinggroup.comsciencepublishinggroup.com Research has shown that a CuO-CeO2/SiO2 catalyst exhibits superior activity due to better dispersion and a larger surface area. The optimal conditions for this hydrogenation were found to be a temperature of 120°C and a hydrogen pressure of 8.0 MPa, which resulted in D-pantolactone with over 99% purity and a 93% yield. sciencepublishinggroup.comsciencepublishinggroup.com
Fermentative Production Methodologies
Microbial Mixed Fermentation for D-Pantolactone Production
An innovative approach for the production of D-pantolactone from a racemic mixture involves the use of mixed microbial fermentation. This method leverages the hydrolytic activity of enzymes produced by specific microorganisms to selectively resolve this compound. google.com
A patented method describes the use of a mixed culture of Aspergillus terrus DH-069-CGMCCNo.2498 and Rhizopus oryzae QY-022-CGMCCNo.2497. google.com These strains are co-fermented to produce a D-pantolactone hydrolase. In this process, the enzyme specifically hydrolyzes D-pantolactone from the racemic mixture into D-pantoic acid, leaving the L-pantolactone untouched. The resulting D-pantoic acid can then be separated and re-lactonized back into D-pantolactone of high optical purity. google.com
The advantages of this mixed fermentation method are significant:
Efficiency: The coordinated action of the two strains enhances the production of the necessary hydrolase. google.com
Speed: The time required for enzyme production and fermentation is short, typically around two days. google.com
Reusability: The enzyme preparation can be reused for more than eight cycles. google.com
High Purity: The final D-pantolactone product achieves a high optical purity of 99% e.e. with a specific rotation between -48 and -51 degrees. google.com
The process achieves a one-time enzymatic conversion rate of 38% to 56%, with a total substrate conversion of 85% to 95% after multiple cycles. google.com
Metabolic Engineering Strategies for Enhanced Biosynthesis
Metabolic engineering of microorganisms like Escherichia coli enables the de novo biosynthesis of D-pantolactone precursors or its derivatives directly from simple carbon sources such as glucose. rsc.org This approach aims to construct and optimize biosynthetic pathways for high-yield production.
Significant efforts have focused on engineering the D-pantothenate (Vitamin B5) biosynthetic pathway, as D-pantoate is the direct precursor to D-pantolactone. rsc.org Key metabolic engineering strategies include:
Enhancing Precursor Supply: The production of D-pantoate requires pyruvate (B1213749). Optimizing the fermentation medium and engineering the central carbon metabolism to increase the intracellular pyruvate pool can significantly boost production. rsc.org
Protein Engineering: The catalytic efficiency of key enzymes can be a bottleneck. Structure-guided rational protein engineering of pantothenate synthase (PS) has been used to improve its activity towards non-native substrates for producing derivatives like D-panthenol. A triple mutant (F62L/R123Q/R189I) showed a 3.77-fold increase in D-panthenol production. rsc.org
Cofactor Regeneration: The biosynthesis of D-pantoate from α-ketoisovalerate is a reduction step that requires NADPH. To enhance the supply of this cofactor, the pentose (B10789219) phosphate pathway (PPP) can be upregulated. This has been achieved by knocking down the gene for phosphoglucose (B3042753) isomerase (pgi), which redirects more carbon flux into the PPP and leads to a more balanced NADPH/NADP+ ratio. rsc.org
Through the systematic application of these strategies, an engineered E. coli strain was developed that, in a 5 L fed-batch bioreactor, produced 24.1 g/L of D-pantoate and 13.2 g/L of D-panthenol, representing the highest reported titers for these compounds from biosynthesis. rsc.org
Enzymology and Enzyme Engineering in Dl Pantolactone Biotransformations
Lactonohydrolase Systems and Their Enantioselectivity
Lactonohydrolases (lactonases) are critical enzymes in the kinetic resolution of DL-pantolactone. rsc.org This method involves the selective hydrolysis of one enantiomer from the racemic mixture, allowing for the separation of the unreacted enantiomer. nih.govdoi.org
A well-characterized lactonase used for the optical resolution of this compound is derived from the fungus Fusarium oxysporum. nih.govkoreascience.krnih.gov This enzyme demonstrates high D-enantioselectivity, specifically hydrolyzing D-pantolactone to D-pantoic acid while leaving L-pantolactone largely untouched. nih.govchimia.chresearchgate.net
The gene for the F. oxysporum lactonase has been cloned and analyzed, revealing it is encoded by a chromosomal gene containing five introns. nih.govgoogle.com The mature protein consists of 380 amino acid residues and has a predicted molecular mass of 46,600 Da, which includes its native N-glycosylation. google.comnih.gov When expressed recombinantly in Aspergillus oryzae, the enzyme's molecular weight can differ based on the extent of glycosylation, a post-translational modification absent in prokaryotic expression systems like E. coli. rsc.orgnih.gov The enzyme contains approximately one mole of calcium per subunit, which is essential for both its activity and stability. chimia.ch Due to its high activity and stability, it has been termed a "superbiocatalyst" and is utilized in industrial processes, often with the fungal mycelia immobilized in calcium alginate gels. nih.govchimia.chnih.gov This immobilization significantly enhances the enzyme's operational half-life, making the process commercially viable. nih.gov
Table 1: Properties of Fusarium oxysporum Lactonase
| Property | Description | Source(s) |
|---|---|---|
| Source Organism | Fusarium oxysporum | nih.govkoreascience.kr |
| Enantioselectivity | D-pantolactone | nih.govchimia.ch |
| Reaction | D-pantolactone → D-pantoic acid | nih.govresearchgate.net |
| Gene Structure | Chromosomal gene with 5 introns | nih.govgoogle.com |
| Mature Protein | 380 amino acid residues | google.com |
| Molecular Mass | ~46.6 kDa (wild-type, glycosylated) | nih.gov |
| Cofactor/Ion | Calcium (for activity and stability) | chimia.ch |
| Industrial Use | Immobilized mycelia for kinetic resolution | nih.gov |
The stereospecific hydrolysis of this compound by D-lactonase from F. oxysporum is an enantioselective process. koreascience.kr When presented with the racemic mixture, the enzyme's active site selectively binds and catalyzes the hydrolysis of the D-enantiomer to form D-pantoic acid, leaving the L-enantiomer in its lactone form. nih.govchimia.ch This specificity allows for the effective separation of the two forms. nih.gov The mechanism of hydrolysis in these enzymes is analogous to that of serine hydrolases. unipd.it It involves a catalytic triad (B1167595) of amino acid residues (typically Asp, His, and Ser) in the enzyme's active site. unipd.it A nucleophilic group within this active site attacks the carbonyl group of the substrate's ester bond, leading to the formation of an acyl-enzyme intermediate and the cleavage of the lactone ring. unipd.it This process is highly specific to the stereochemistry of the D-pantolactone molecule.
The result of this enzymatic resolution is a mixture containing D-pantoic acid and unreacted L-pantolactone. nih.gov The L-pantolactone can be removed, and the D-pantoic acid can then be easily re-lactonized back to D-pantolactone under acidic conditions. nih.gov This kinetic resolution process can achieve high optical purity, with D-pantoic acid being formed with an enantiomeric excess (ee) of over 90-95%. researchgate.netnih.gov
Biochemical Characterization of Lactonases (e.g., Fusarium oxysporum)
Dehydrogenases and Reductases in Stereoselective Conversions
An alternative to kinetic resolution is the deracemization of this compound, a more sustainable approach that can theoretically convert 100% of the racemic starting material into the desired D-enantiomer. mdpi.comresearchgate.net This process typically involves a multi-enzyme cascade combining dehydrogenases and reductases. mdpi.com
The first step in the deracemization of this compound is the stereoselective oxidation of L-pantolactone to an intermediate, ketopantolactone. mdpi.comnih.govresearchgate.net This reaction is catalyzed by L-pantolactone dehydrogenases (LPLDHs). These enzymes have been identified in various microorganisms. Known LPLDHs are often membrane-bound, FMN-dependent α-hydroxy acid dehydrogenases, which can make their heterologous expression challenging. mdpi.comnih.gov
Examples include:
Rhodococcus erythropolis : Produces a membrane-bound LPLDH that is inducible by 1,2-propanediol. nih.gov The gene encoding this enzyme is 1,179 base pairs long, coding for a 392-amino acid protein. nih.gov
Amycolatopsis methanolica : An LPLDH from this organism (AmeLPLDH) has been successfully used in a three-enzyme cascade for deracemization. mdpi.comnih.gov
Rhodococcus hoagie : A newly identified LPLDH from this bacterium (RhoLPLDH) has also been applied in the biosynthesis of D-pantolactone. researchgate.net
These enzymes exhibit high specificity for the L-enantiomer, efficiently converting it to ketopantolactone, which can then be reduced to the desired D-pantolactone in a subsequent step. mdpi.comresearchgate.net
Table 2: Examples of L-Pantolactone Dehydrogenases (LPLDHs)
| Enzyme Source | Enzyme Name | Cofactor | Application | Source(s) |
|---|---|---|---|---|
| Amycolatopsis methanolica | AmeLPLDH | FMN-dependent | Deracemization of this compound | mdpi.comnih.gov |
| Rhodococcus hoagie | RhoLPLDH | FMN-dependent | Deracemization of this compound | researchgate.net |
| Rhodococcus erythropolis | LPLDH | FMN-dependent | Stereospecific oxidation of L-pantolactone | nih.gov |
Following the oxidation of L-pantolactone, ketopantolactone is asymmetrically reduced to D-pantolactone. This crucial step is catalyzed by ketopantolactone reductases (KPLRs), which are often NADPH-dependent enzymes belonging to the aldo-keto reductase (AKR) or conjugated polyketone reductase (CPR) families. doi.orgresearchgate.net These enzymes must possess high activity and strict (R)-stereoselectivity to ensure the production of high-purity D-pantolactone. researchgate.netresearchgate.net
Unlike the limited number of characterized LPLDHs, a larger variety of KPLRs have been identified and applied. researchgate.net
Saccharomyces cerevisiae : A carbonyl reductase (SceCPR1) from this yeast shows strict (R)-enantioselectivity and high activity for reducing ketopantolactone. researchgate.netresearchgate.net
Zygosaccharomyces parabailii : A conjugated polyketone reductase (ZpaCPR) has been effectively used in a cascade with LPLDH and a cofactor regeneration enzyme. mdpi.comnih.gov
Candida orthopsilosis : Genome mining led to the discovery of a new NADPH-dependent aldo-keto reductase (CorCPR) that catalyzes the stereospecific synthesis of (R)-pantolactone with high conversion and enantiomeric excess. doi.org
Bakers' Yeast : Multiple keto ester reductases (YKERs) have been purified, with varying molecular masses and substrate specificities. tandfonline.com
These reductases generally show broad substrate specificity for various aldehydes and ketones but exhibit particularly high efficiency and stereoselectivity towards ketopantolactone. doi.orgplos.org For example, CorCPR from C. orthopsilosis had a Kₘ value of 1.3 mM for ketopantolactone. doi.org
The reductases essential for converting ketopantolactone to D-pantolactone are dependent on the nicotinamide (B372718) cofactor NADPH. researchgate.netresearchgate.net Since NADPH is expensive, an efficient in situ regeneration system is required for a cost-effective and sustainable process. researchgate.netresearchgate.net A widely used strategy is the enzyme-coupled system, which employs a second enzyme and a sacrificial co-substrate. researchgate.netnih.gov
Glucose dehydrogenase (GDH) is commonly used for this purpose. researchgate.netresearchgate.net GDH catalyzes the oxidation of D-glucose to D-glucono-1,5-lactone, which then irreversibly hydrolyzes to gluconic acid. innosyn.com This reaction simultaneously reduces NADP⁺ to NADPH, providing the necessary reducing equivalents for the ketopantolactone reductase. nih.govinnosyn.com
GDHs from various sources, such as Bacillus subtilis (BsGDH) and Exiguobacterium sibiricum (EsGDH), have been successfully co-expressed with LPLDH and KPLR in E. coli to create whole-cell biocatalysts. mdpi.comnih.govresearchgate.net This three-enzyme cascade allows for the efficient deracemization of this compound to D-pantolactone with high yield and optical purity. mdpi.comnih.govresearchgate.net The use of whole cells is advantageous as it simplifies the process by having the cofactor regeneration machinery contained within the cell. nih.gov
Ketopantolactone Reductases and Their Substrate Specificity
Protein Engineering of Enzymes for Improved Catalytic Efficiency and Stereoselectivity
The modification of enzymes through protein engineering is a potent strategy for enhancing their properties for industrial applications. researchgate.netnih.gov In the context of this compound biotransformations, engineering efforts are primarily aimed at improving catalytic performance, stability, and stereoselectivity to favor the production of the desired D-(-)-pantolactone enantiomer. researchgate.netnih.gov
Directed Evolution and Rational Design Approaches
Directed evolution and rational design are two principal strategies employed to tailor enzymes for specific industrial purposes. researchgate.netnih.gov Directed evolution mimics natural selection in the laboratory by generating large libraries of enzyme variants through random mutagenesis and screening for desired traits, without needing detailed knowledge of the enzyme's structure or mechanism. mpg.denih.gov Conversely, rational design utilizes knowledge of the protein's structure and function to make specific, targeted mutations to achieve a desired outcome. chemistryworld.comfrontiersin.org Often, a semi-rational approach that combines both strategies is used, leveraging computational design to identify key areas for mutation, which are then explored using focused mutagenesis techniques like site-saturation mutagenesis. researchgate.netnih.gov
In the biotransformation of this compound, these techniques have been successfully applied to enzymes such as ketopantolactone reductases (KPRs) and hydroxynitrile lyases (HNLs). For instance, a ketopantolactone reductase from Saccharomyces cerevisiae (SceCPR), which asymmetrically reduces ketopantolactone (KPL) to D-pantolactone, was engineered using a semi-rational design. nih.gov Based on phylogenetic analysis and molecular dynamics simulations, six amino acid residues were identified as potential sites for mutation. Through site-directed mutagenesis, several mutants with improved activity were created. The standout mutant, SceCPRS158A/Y298H, demonstrated an 18.5-fold higher catalytic efficiency (kcat/Km) than the wild-type enzyme. nih.gov Structural analysis suggested this improvement was due to an expanded and more hydrophilic catalytic pocket and enhanced π-π interactions, facilitating a higher conversion rate. nih.gov
Similarly, directed evolution has been used to enhance the pH tolerance and specific activity of hydroxynitrile lyases (HNLs) used in the synthesis of (R)-cyanohydrins, which are precursors to pantolactone. researchgate.net For example, directed evolution followed by site-saturation mutagenesis increased the specific activity of Granulicella tundricola HNL by 490-fold compared to the wild-type enzyme. researchgate.net Another study focused on an L-pantolactone dehydrogenase from Rhodococcus hoagie (RhoLPLDH) for the deracemization of this compound. Directed evolution and hydrophilicity-based engineering led to mutants with increased catalytic activity and thermostability for converting L-pantolactone to ketopantolactone. researchgate.net
| Enzyme | Organism | Engineering Strategy | Key Mutation(s) | Improvement | Reference |
|---|---|---|---|---|---|
| Ketopantolactone Reductase (SceCPR) | Saccharomyces cerevisiae | Semi-rational design | S158A/Y298H | 18.5-fold increase in catalytic efficiency (kcat/Km) | nih.gov |
| Hydroxynitrile Lyase (GtHNL) | Granulicella tundricola | Directed evolution, site-saturation mutagenesis | Not specified | 490-fold increase in specific activity | researchgate.net |
| L-pantolactone dehydrogenase (RhoLPLDH) | Rhodococcus hoagie | Directed evolution, hydrophilicity engineering | L254I/V241I/I156L/F224Q/N164K | Increased catalytic activity and thermostability | researchgate.net |
Enzyme Immobilization Techniques for Biocatalyst Stability and Reusability
A crucial factor for the economic viability of industrial biocatalysis is the stability and reusability of the enzyme. rsc.org Enzyme immobilization addresses this by confining the enzyme or whole cells to a solid support, which facilitates easy separation from the reaction mixture and enhances operational stability. academie-sciences.frmdpi.com This strategy is widely applied in the kinetic resolution of this compound. rsc.orgsemanticscholar.org Common immobilization methods include adsorption, covalent binding, entrapment, and cross-linking. mdpi.comnih.gov
Entrapment: This method involves trapping enzymes or cells within the porous matrix of a support material. Calcium alginate is a popular support for this technique. In one industrial application, recombinant Pichia pastoris cells containing a D-lactonase were immobilized by entrapment in calcium alginate gels. rsc.orgsemanticscholar.org This immobilized whole-cell biocatalyst demonstrated excellent catalytic stability, allowing it to be used for up to 56 repeated batch reactions for the stereospecific hydrolysis of D-pantolactone without a significant loss of activity or enantioselectivity. rsc.orgsemanticscholar.org Over a total reaction time of about 620 hours, the hydrolysis conversion for this compound remained above 40%. rsc.org
Cross-linking: This technique forms covalent bonds between enzyme molecules using a bifunctional reagent, such as glutaraldehyde, resulting in insoluble aggregates. academie-sciences.fr This can be applied to free enzymes to form cross-linked enzyme aggregates (CLEAs) or to whole cells. researchgate.net In a method for preparing D-pantolactone, mixed mycelia of Aspergillus terreus and Rhizopus oryzae were immobilized with glutaraldehyde. This process allowed the biocatalyst to be reused for more than 10 batch reactions, whereas the non-immobilized mycelia could only be recycled around 8 times. google.com
Adsorption: Adsorption involves the physical binding of enzymes to the surface of a water-insoluble carrier. nih.gov Celite, a diatomaceous earth material, is a commonly used support for enzyme adsorption. researchgate.net However, its success can be enzyme-dependent. While many hydroxynitrile lyases have been successfully immobilized on Celite with good stability, attempts to immobilize PaHNL (from Prunus amygdalus) on Celite for pantolactone production did not yield the desired high enantioselectivity. researchgate.net
The choice of immobilization technique and support material is critical and often needs to be tailored to the specific enzyme and reaction conditions to achieve optimal stability and reusability. academie-sciences.fr
| Biocatalyst | Immobilization Method | Support/Reagent | Key Findings | Reference |
|---|---|---|---|---|
| Recombinant Pichia pastoris cells with D-lactonase | Entrapment | Calcium alginate | Stable for 56 repeated batch reactions (>600 hours) with >40% conversion. | rsc.orgsemanticscholar.org |
| Aspergillus terreus and Rhizopus oryzae mycelia | Cross-linking | Glutaraldehyde | Enabled reuse for >10 cycles, compared to 8 cycles for free mycelia. | google.com |
| Crude DtHNL1 enzyme | Cross-linking (CLEA) | Not applicable | Significantly enhanced stability under acidic conditions (pH 2.4). | researchgate.net |
| Hydroxynitrile lyase from Prunus amygdalus (PaHNL) | Adsorption | Celite | Did not achieve desirable enantioselectivity (>97% ee) for pantolactone production. | researchgate.net |
Role of Dl Pantolactone in Chiral Compound Synthesis
DL-Pantolactone as a Precursor to Vitamin B5 (Pantothenic Acid) and Its Derivatives
The industrial synthesis of D-pantothenic acid, as well as its derivatives like D-panthenol and pantetheine, is highly dependent on the availability of optically pure D-pantolactone. researchgate.netgychbjb.com The most common method for obtaining D-pantolactone is through the kinetic resolution of this compound, which separates the D- and L-enantiomers. The remaining L-enantiomer can be racemized back to this compound and reintroduced into the separation process, thereby maximizing the yield of the D-form.
Synthesis of D-Pantothenic Acid from D-Pantolactone
The synthesis of D-pantothenic acid is achieved through the condensation of D-pantolactone with β-alanine. gychbjb.comwikipedia.org This reaction specifically requires the optically pure D-isomer of pantolactone to produce the biologically active form of Vitamin B5. The process is typically carried out in a suitable solvent with a base to facilitate the reaction. The final product is often the calcium or sodium salt of D-pantothenic acid, which are stable and common commercial forms of the vitamin. researchgate.net
A more economical and environmentally friendly alternative to traditional chemical resolution methods is the biotransformation of racemic pantolactone using enzymes like lactonohydrolase from fungi. revmedchir.ro This enzyme stereospecifically hydrolyzes D-pantolactone to D-pantoic acid, leaving the L-enantiomer untouched. revmedchir.ro The L-isomer can then be racemized and recycled. revmedchir.ro
| Reactant | Product | Significance |
| D-Pantolactone | D-Pantothenic Acid (Vitamin B5) | Essential nutrient for the synthesis of coenzyme A. wikipedia.org |
| β-Alanine | A key amino acid component in the synthesis of pantothenic acid. wikipedia.org |
Derivatization to D-Panthenol and Pantetheine
D-pantolactone is also a crucial starting block for the synthesis of other significant derivatives of pantothenic acid.
D-Panthenol: Also known as provitamin B5, D-panthenol is synthesized through the amidation of D-pantolactone with 3-aminopropanol. google.comchemicalbook.com It is widely used in cosmetics and pharmaceuticals.
Pantetheine: This derivative is a key component of coenzyme A, a vital molecule in many metabolic functions.
| Precursor | Derivative | Key Reactant |
| D-Pantolactone | D-Panthenol | 3-Aminopropanol. google.comchemicalbook.com |
| D-Pantolactone | Pantetheine | Cysteamine |
Applications as a Chiral Auxiliary and Building Block in Organic Synthesis
Beyond its role in vitamin synthesis, both D- and L-pantolactone are valuable as chiral auxiliaries and building blocks in asymmetric synthesis. eurekaselect.comthieme-connect.com A chiral auxiliary is a compound that is temporarily integrated into a synthesis to control the stereochemical result of a reaction.
Enantioselective Synthesis of Complex Molecules
The rigid structure and well-defined stereochemistry of pantolactone make it an effective chiral auxiliary. researchgate.netsigmaaldrich.com It can be attached to a prochiral molecule, and its steric properties guide the approach of reagents to a specific side of the molecule, resulting in the preferential formation of one enantiomer. sigmaaldrich.com Once the desired stereocenter has been established, the pantolactone auxiliary can be removed and potentially recycled. This approach has been successfully used in the synthesis of various complex molecules. sigmaaldrich.com
Preparation of Optically Active Compounds
Both enantiomers of pantolactone are used as chiral building blocks, meaning their inherent stereochemistry is incorporated into the final target molecule. biosynth.comoup.com This method is efficient as it introduces a known stereocenter early in the synthetic route. Researchers have utilized pantolactone isomers to synthesize a range of optically active compounds, such as insect sex pheromones and norsesquiterpene alkaloids. sigmaaldrich.com For instance, D-pantolactone has been used as a starting material for the synthesis of an insect sex pheromone and a bicyclic diterpene named isofregenedadiol. sigmaaldrich.com
| Application | Example |
| Chiral Auxiliary | Directs the stereoselective formation of a new chiral center. sigmaaldrich.com |
| Chiral Building Block | Synthesis of an insect sex pheromone. sigmaaldrich.com |
| Chiral Building Block | Synthesis of a bicyclic diterpene (isofregenedadiol). sigmaaldrich.com |
Studies on Pantolactone Derivatives and Analogs
Ongoing research continues to investigate the potential of pantolactone and its derivatives. researchgate.net Scientists are synthesizing new analogs by modifying the lactone ring or its side chains to explore their biological activities and potential uses. nih.gov For example, a series of D-(-)-pantolactone derivatives have been synthesized and evaluated as fatty acid synthase (FAS) inhibitors, which have potential applications in the treatment of obesity. nih.gov These studies aim to develop novel therapeutic agents and new tools for chemical synthesis. nih.gov Molecular docking studies have also been employed to understand the interaction of these derivatives with their biological targets. nih.gov
Analytical and Characterization Methodologies for Dl Pantolactone and Its Stereoisomers
Chromatographic Techniques for Enantiomeric Separation and Purity Determination
Chromatographic methods are central to the analysis of pantolactone, enabling both the separation of its enantiomers and the assessment of its chemical purity.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of DL-pantolactone. When coupled with a chiral stationary phase (CSP), it becomes possible to separate the D- and L-enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely utilized due to their broad chiral recognition capabilities. phenomenex.com These stationary phases create a chiral environment where the enantiomers of pantolactone form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, their separation. eijppr.com
The choice of mobile phase is critical for achieving optimal separation. A mixture of n-hexane and ethanol (B145695) (e.g., 60:40, v/v) is a common mobile phase used under isocratic conditions. researchgate.net The detection of the separated enantiomers is often accomplished using a low-wavelength ultraviolet (UV) detector. researchgate.net In some applications, a polarimetric detector can be used in conjunction with a UV detector to provide additional information about the optical activity of the separated peaks. researchgate.net
The effectiveness of the separation is quantified by the resolution (Rs) between the enantiomer peaks. For instance, a resolution of 2.7 indicates a good separation between the D- and L-pantolactone peaks. researchgate.net The analysis time can be as short as 10 minutes, with typical retention times for D- and L-panthenol (a derivative of pantolactone) being around 7.10 and 8.21 minutes, respectively, on a coupled achiral-chiral column system. researchgate.net HPLC methods are also used to determine the purity of pantolactone, with some suppliers specifying a purity of 99.51% as determined by HPLC. selleckchem.com
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Chiral Stationary Phases (CSPs), often polysaccharide-based (e.g., amylose tris(3,5-dimethylphenylcarbamate)). An achiral column (e.g., amino type) can be coupled with a chiral column. | researchgate.net |
| Mobile Phase | Typically a mixture of n-hexane and ethanol (e.g., 60:40, v/v) under isocratic conditions. | researchgate.net |
| Flow Rate | Around 0.8 cm³/min. | researchgate.net |
| Detector | Low-wavelength Ultraviolet (UV) detector and/or a polarimetric detector. | researchgate.net |
| Typical Retention Times (Panthenol) | D-panthenol: 7.10 ± 0.1 min, L-panthenol: 8.21 ± 0.2 min. | researchgate.net |
| Resolution (Rs) | A value of 2.7 indicates good separation of enantiomers. | researchgate.net |
Gas Chromatography (GC) is another key technique for the chiral analysis of pantolactone, particularly for determining the enantiomeric excess (e.e.). google.comgoogle.com This method often involves the use of a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Rt-βDEXsm). researchgate.net
For GC analysis, the sample is typically injected into a heated inlet (e.g., 230°C) and carried through the column by an inert gas, such as helium, at a constant flow rate (e.g., 1.0 ml/min). researchgate.net The temperature of the column is programmed to increase over time (e.g., from 100°C to 180°C at a rate of 5°C/min) to ensure efficient separation of the enantiomers. researchgate.net The separated enantiomers are then detected as they exit the column. The relative peak areas of the two enantiomers are used to calculate the enantiomeric excess of the sample. researchgate.net The quantitative accuracy of GC for determining the e.e. of pantolactone has been demonstrated to be comparable to that of other chiral analysis methods. researchgate.netnih.gov
| Parameter | Description | Reference |
|---|---|---|
| Column | Chiral capillary column (e.g., Restek Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 μm df). | researchgate.net |
| Inlet Temperature | 230°C. | researchgate.net |
| Carrier Gas | Helium at a flow rate of 1.0 ml/min. | researchgate.net |
| Oven Temperature Program | Initial temperature of 100°C, ramped to 180°C at 5°C/min. | researchgate.net |
| Purpose | Determination of enantiomeric excess (e.e.). | researchgate.net |
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Spectroscopic Characterization (Excluding Basic Compound Identification)
Spectroscopic methods provide detailed information about the molecular structure and stereochemistry of pantolactone.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical analysis of organic molecules, including pantolactone. mdpi.com Both ¹H and ¹³C NMR are used to confirm the structure of the molecule. mdpi.com For stereochemical analysis, advanced NMR techniques are employed. Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), can provide information about the connectivity of atoms and help in determining the relative stereochemistry of the molecule.
In the context of pantolactone, NMR can be used to distinguish between different stereochemical configurations by analyzing the coupling patterns and chemical shifts of the protons. For instance, the ¹H NMR spectrum of pantolactone in D₂O shows distinct signals, with chemical shifts observed at approximately 4.10, 1.01, 4.37, 1.18, 4.08, 4.15, and 4.13 ppm. nih.gov The ¹³C NMR spectrum in D₂O exhibits signals at around 79.67, 20.87, 78.25, 43.31, 182.61, 20.86, and 24.12 ppm. nih.gov More advanced techniques, such as the use of residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs) in NMR, can provide even more precise information for determining the complete structure, including the absolute configuration of chiral molecules. leibniz-fmp.de
Optical rotation is a fundamental property of chiral molecules and is used to characterize the enantiomers of pantolactone. D-pantolactone is levorotatory, meaning it rotates the plane of polarized light to the left (indicated by a negative sign), while L-pantolactone is dextrorotatory, rotating the plane of polarized light to the right (indicated by a positive sign).
The specific rotation ([α]) is a standardized measure of the optical rotation of a compound. For D-(-)-pantolactone, the specific rotation is typically in the range of -48° to -52° when measured in water at a concentration of 2 g/100 mL. thermofisher.com One source reports a specific rotation of -50.5° under these conditions. fishersci.no Conversely, L-(+)-pantolactone exhibits a positive optical rotation of a similar magnitude. For example, a sample of L-pantolactone was found to have an optical rotation of +50.1° in water. google.com These measurements are crucial for confirming the enantiomeric identity of a sample.
| Enantiomer | Sign of Rotation | Specific Rotation [α] (c=2 in water) | Reference |
|---|---|---|---|
| D-(-)-Pantolactone | Levorotatory (-) | -48° to -52° | thermofisher.com |
| L-(+)-Pantolactone | Dextrorotatory (+) | +50.1° | google.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Mass Spectrometry for Product Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of a compound. oecd.org For pantolactone, which has a molecular formula of C₆H₁₀O₃, the molecular weight is 130.14 g/mol . nih.govthermofisher.com
In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For pantolactone, the precursor ion [M+H]⁺ has an m/z of 131.07. nih.gov Further fragmentation of this ion (MS²) can provide structural information. A common fragmentation pathway for pantolactone involves the loss of a water molecule, resulting in a fragment ion with an m/z of 113.0. This transition (m/z 131.3 → 113.0) is often monitored in LC-MS/MS experiments for the selective detection and quantification of pantolactone. oecd.org
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₀O₃ | thermofisher.com |
| Molecular Weight | 130.14 g/mol | nih.govthermofisher.com |
| Precursor Ion [M+H]⁺ (m/z) | 131.07 | nih.gov |
| Monitored Fragment Ion (m/z) | 113.0 | oecd.org |
Kinetic Studies and Reaction Monitoring in Biotransformations
The progress of these biotransformation reactions is tracked by sampling the reaction mixture at various time intervals. rsc.org These samples are typically processed to stop the enzymatic reaction, often by removing the biocatalyst (e.g., whole cells or immobilized enzymes) through centrifugation or filtration, before analytical measurement. rsc.orgrsc.org The primary goals of this monitoring are to quantify the conversion of the substrate (this compound) and to determine the optical purity or enantiomeric excess (e.e.) of the product and the remaining substrate. rsc.orgrsc.org
Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most common.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for monitoring the kinetic resolution of this compound. rsc.orgrsc.orgtsri.or.th To determine the conversion of this compound, an achiral stationary phase, such as an ODS-3 column, can be used to separate the reactant (pantolactone) from the product (pantoic acid). rsc.org For determining the enantiomeric excess (e.e.) of the product and the unreacted substrate, a chiral stationary phase is required. google.com The concentration of each compound is measured over time, allowing for the calculation of conversion rates and enantioselectivity. rsc.orgbridgewater.edu Automated HPLC platforms can offer near real-time reaction monitoring by using autosamplers for integrated mixing and periodic sampling, providing high accuracy and reproducibility. nih.gov
Gas Chromatography (GC): GC is another effective technique for monitoring the progress of these reactions. google.com It is particularly useful for separating volatile compounds. In the context of pantolactone resolution, GC can be used to measure the conversion by quantifying the remaining pantolactone or its derivatives. For instance, one method involves using a packed glass column with a stationary phase like Reoplex on Chromosorb, with detection via a Flame Ionization Detector (FID). google.com Chiral GC columns can be employed for the enantiomeric analysis of the lactone. mdpi.com
Kinetic studies often investigate the influence of various reaction parameters to optimize the biotransformation. These parameters include pH, temperature, biocatalyst loading, and substrate concentration. rsc.orgmdpi.com For example, in the kinetic resolution of this compound using recombinant E. coli cells, the effects of these parameters on conversion and product optical purity were systematically studied. rsc.org Similarly, for industrial-scale processes using immobilized Pichia pastoris cells, reaction conditions were optimized, and repeated batch reactions were monitored over hundreds of hours to ensure stable performance. rsc.orgnih.gov
The data gathered from these monitoring techniques allow for the determination of important process indicators such as yield, productivity, and the enantiomeric excess of the desired product. mdpi.comrsc.org
Detailed Research Findings
Several studies have detailed the kinetic parameters for the biotransformation of this compound.
In one study using recombinant E. coli (TSDL) cells for the kinetic resolution of this compound, the optimal reaction conditions were determined to be a pH of 7.0 and a temperature of 30°C. rsc.org The investigation into biocatalyst loading showed that increasing cell concentration enhanced the conversion rate. rsc.org
| pH | Reaction Time (h) | Conversion (%) | D-Pantoic Acid e.e. (%) |
|---|---|---|---|
| 6.0 | 5 | 21 | 93 |
| 6.5 | 5 | 27 | 94 |
| 7.0 | 5 | 34 | 94 |
| 7.5 | 5 | 31 | 93 |
| 8.0 | 5 | 25 | 92 |
| 8.5 | 5 | 18 | 90 |
Conditions: 80 g/L DL-PL, 10 g WCW/L recombinant E. coli (TSDL) cells, 30°C. rsc.org
Another study focused on an industrial-scale kinetic resolution using immobilized Pichia pastoris cells. rsc.orgnih.gov The stability of the biocatalyst was a key focus, with repeated batch reactions monitored for over 600 hours. The process maintained a hydrolysis conversion of over 40% and a D-pantoic acid enantiomeric excess of over 90% across 56 batches. rsc.orgnih.gov This demonstrates the robustness of the immobilized biocatalyst for long-term industrial application. nih.gov
| This compound Conc. (g/L) | Reaction Time (h) | Conversion (%) |
|---|---|---|
| 220 | 10 | 47 |
| 280 | 10 | 45 |
| 320 | 10 | 43 |
| 350 | 10 | 42 |
Conditions: Immobilized P. pastoris ZMU-125, pH 7.0, 28°C. rsc.orgnih.gov
Industrial Bioprocess Development and Sustainability of Dl Pantolactone Production
Scalable Biocatalytic Production Processes
The transition from laboratory-scale experiments to large-scale industrial production of D-pantolactone from DL-pantolactone relies on the development of robust and efficient biocatalytic systems. Key strategies include the use of immobilized whole-cell biocatalysts and multi-enzyme cascades, which offer enhanced stability, reusability, and process intensity.
Continuous Catalytic Hydrolysis Systems
Continuous processing offers significant advantages over batch operations in terms of productivity, consistency, and reduced operational costs. In the context of this compound resolution, continuous catalytic hydrolysis systems primarily utilize immobilized enzymes to facilitate the separation of the biocatalyst from the product stream, enabling extended operational stability.
One approach involves the use of membrane bioreactors. In such a system, microorganisms like Fusarium moniliforme, which exhibit stereoselective D-pantolactone hydrolase activity, are immobilized. researchgate.net A continuous flow of the this compound substrate is passed through the reactor, and the product, D-pantoic acid, is continuously removed while the immobilized cells are retained by a membrane. researchgate.net This setup allows for efficient production over extended periods, although challenges such as membrane fouling can occur after prolonged operation. researchgate.net
Another strategy employs packed-bed reactors containing immobilized biocatalysts. For instance, whole cells of Pichia pastoris expressing a recombinant D-lactonase have been entrapped in calcium alginate gels and used in a continuous hydrolysis process. researchgate.netnih.gov In a 2-liter round-bottom flask, a substrate solution of this compound was continuously fed, achieving the catalytic hydrolysis of approximately 1490 g of this compound over 312 hours. nih.gov While demonstrating the feasibility of continuous operation, this particular setup resulted in lower productivity and a decrease in the optical purity of the D-pantoic acid over time compared to batch reactions. nih.gov
The application of immobilized pectinolytic enzymes for the continuous hydrolysis of pectins has also been explored, providing insights applicable to other hydrolysis processes. bibliotekanauki.pl These studies highlight the importance of reactor design and the mechanism of hydrolysis by immobilized enzymes. bibliotekanauki.pl
Optimization of Reaction Conditions for Industrial Application
To maximize the efficiency and economic viability of industrial-scale biocatalytic resolution of this compound, the optimization of several key reaction parameters is crucial. These parameters include temperature, pH, substrate concentration, and biocatalyst (cell) loading.
Temperature: The optimal temperature for the hydrolysis of this compound varies depending on the biocatalyst. For instance, using immobilized d-lactonohydrolase, an optimal temperature of 40°C was identified. researchgate.net In another study with a novel recombinant D-lactonase (TSDL), the maximum hydrolysis rate was observed at 40°C, but a lower temperature of 30°C was chosen to balance high conversion with good enantioselectivity. nih.gov For the deracemization of this compound using a multi-enzyme cascade, a temperature of 30°C was found to be optimal. mdpi.com
pH: The pH of the reaction medium significantly influences enzyme activity and stability. A neutral pH of 7.0 is often found to be optimal for the hydrolysis of this compound using various biocatalysts, including immobilized d-lactonohydrolase and recombinant TSDL. researchgate.netnih.gov In some cases, a slightly alkaline pH of up to 8.0 has shown increased activity for certain pantoate-β-alanine ligases, though activity decreases at pH values below 7.0 or above 9.0. researchgate.net
Substrate Concentration: High substrate concentrations are desirable for industrial processes to increase throughput and reduce downstream processing costs. Studies have shown that a substrate concentration of 20% (200 g/L) of racemic pantolactone is optimal for hydrolysis using immobilized d-lactonohydrolase. researchgate.net In a preparative-scale reaction, a concentration of 200 g/L of this compound was successfully used. nih.gov Industrial processes have even pushed this to 280 g/L in 50-ton stirred tank reactors. nih.gov
Cell Loading: The concentration of the biocatalyst, or cell loading, directly impacts the reaction rate. Increasing the cell density generally leads to an improved hydrolysis rate. For the kinetic resolution of this compound using recombinant E. coli cells, a cell density of 40 g wet cell weight per liter was found to be optimal, completing the hydrolysis in 5 hours. nih.gov
The table below summarizes the optimized reaction conditions from various studies for the biocatalytic resolution of this compound.
| Biocatalyst | Optimal Temperature (°C) | Optimal pH | Optimal Substrate Concentration (g/L) | Optimal Cell Loading (g/L) | Reference |
| Immobilized d-lactonohydrolase | 40 | 7.0 | 200 | Not specified | researchgate.net |
| Recombinant E. coli (TSDL) | 30-40 | 7.0 | 200 | 40 (wet cell weight) | nih.gov |
| Multi-enzyme cascade (E. coli) | 30 | 6.0 | 1.25 M (~162.5) | 200 (wet cells) | mdpi.com |
| Immobilized Pichia pastoris | Not specified | Not specified | 280 | ~44 (based on 2.4 t wet cells in 50 t reactor) | nih.gov |
Waste Stream Minimization and Environmental Considerations
The shift towards biocatalytic processes for this compound production is driven not only by efficiency but also by the increasing importance of sustainable and environmentally friendly manufacturing. This involves adhering to green chemistry principles and understanding the environmental fate of the product.
Green Chemistry Principles in this compound Synthesis
The enzymatic resolution of this compound aligns with several key principles of green chemistry. um-palembang.ac.idacs.org The primary advantage lies in the prevention of waste by avoiding the use of stoichiometric and often hazardous chemical resolving agents. nih.govacs.org
Atom Economy and Waste Prevention: Biocatalytic methods, particularly deracemization processes, offer a more sustainable alternative to classical kinetic resolution. researchgate.netresearchgate.net Deracemization can theoretically convert 100% of the racemic starting material into the desired enantiomer, significantly improving atom economy. researchgate.net This contrasts with chemical kinetic resolution which often employs expensive and toxic resolving reagents like chiral amines. nih.gov
Use of Safer Chemicals and Solvents: Enzymatic processes typically occur in aqueous media under mild conditions of temperature and pH, reducing the need for harsh chemicals and organic solvents. researchgate.net A patented method for synthesizing D,L-pantolactone highlights a process that reduces the dosage of acid and alkali and eliminates the need for organic solvent extraction, thereby greatly reducing wastewater generation. google.com
Energy Efficiency: The mild reaction conditions of biocatalytic processes translate to lower energy consumption compared to traditional chemical methods that may require high temperatures and pressures. um-palembang.ac.id
Catalysis over Stoichiometry: The use of enzymes as catalysts, which are effective in small quantities and can be recycled, is a core principle of green chemistry. acs.org Immobilized enzymes, for instance, can be reused for multiple batches, reducing waste and cost. researchgate.net
Biodegradability and Environmental Fate of this compound
Understanding the environmental impact of a chemical is crucial for sustainable production. This compound is considered to be readily biodegradable. industrialchemicals.gov.auoecd.org
Studies have shown that in a Zahn-Wellens test, this compound achieved 98% degradation, and in a Modified MITI Test I, it reached 100% degradation. industrialchemicals.gov.au In a Modified Sturm test, the degradation values were 82% and 76% over a 28-day period. oecd.org This indicates that the compound is unlikely to persist in the environment.
Fugacity modeling suggests that if released into surface water, approximately 99.9% of this compound will remain in the water phase, with negligible amounts partitioning to air, soil, or sediment. oecd.org In wastewater treatment plants, it is estimated that 87.3–91.5% of this compound will be removed through biodegradation. oecd.org The substance is highly soluble in water and is expected to be present in its unionized form under typical environmental conditions. oecd.org
Economic Viability and Cost Reduction Strategies
The economic feasibility of industrial-scale biocatalytic production of D-pantolactone from its racemic mixture is a critical factor for its commercial success. Key strategies for cost reduction focus on improving process efficiency and minimizing raw material and operational costs.
A significant economic advantage of biocatalytic resolution is the avoidance of expensive chiral resolution reagents that are often used in chemical methods. nih.govpatsnap.com Furthermore, the reusability of biocatalysts, particularly immobilized enzymes, contributes to cost savings. Immobilized d-lactonohydrolase has been shown to be reusable for at least 20 batches while retaining 85.6% of its original activity. researchgate.net Similarly, immobilized Pichia pastoris cells were used for 56 repeated batch reactions without significant loss of activity. nih.gov
The development of efficient downstream processing is also crucial. Methods that simplify product recovery and minimize solvent use, such as avoiding organic solvent extraction, can significantly reduce costs and environmental impact. google.com Recycling of materials, such as the alcohol solvent in one patented synthesis method, further contributes to cost reduction. google.com
Research Directions and Future Perspectives on Dl Pantolactone
Discovery and Engineering of Novel Biocatalysts with Enhanced Performance
The industrial synthesis of D-pantolactone often relies on the kinetic resolution of the racemic mixture DL-pantolactone. nih.govrsc.org Biocatalysis offers a highly efficient and environmentally friendly route for this resolution. Future research is intensely focused on the discovery of new enzymes and the engineering of existing ones to enhance catalytic efficiency, stability, and enantioselectivity.
A primary strategy involves the mining of novel enzymes from diverse microbial sources. mdpi.com For instance, a novel D-lactonase (TSDL) has been expressed in Escherichia coli, demonstrating high hydrolysis activity and enantioselectivity towards D-pantolactone. rsc.org Similarly, researchers are exploring enzymes like L-pantolactone dehydrogenase (LPLDH) from organisms such as Rhodococcus hoagie and Amycolatopsis methanolica for the oxidation of L-pantolactone. mdpi.comresearchgate.netnih.gov
Beyond discovery, protein engineering is a powerful tool for improving biocatalyst performance. nih.gov Techniques such as directed evolution and site-directed mutagenesis are employed to create enzyme variants with superior properties. For example, hot spot-based engineering of ketopantoate hydroxymethyltransferase (PanB) has been used to overcome product feedback inhibition, significantly increasing the yield of D-pantothenic acid precursors. researchgate.net Engineering efforts have also focused on enhancing the thermostability and catalytic activity of enzymes. researchgate.net Strategies to improve the soluble expression of membrane-bound enzymes in host organisms like E. coli are also critical, involving chaperone assistance and optimization of induction conditions. researchgate.netresearchgate.net The goal of these engineering efforts is to develop robust biocatalysts that can withstand industrial process conditions, such as high substrate concentrations, and can be efficiently reused, for example, through immobilization in calcium alginate gels. nih.govnih.gov
Table 1: Examples of Biocatalysts in this compound Related Synthesis
| Enzyme | Source Organism | Application | Key Research Finding | Reference |
|---|---|---|---|---|
| L-pantolactone dehydrogenase (AmeLPLDH) | Amycolatopsis methanolica | Deracemization of this compound | Used in a three-enzyme cascade to oxidize L-pantolactone to ketopantolactone. | mdpi.comnih.gov |
| Conjugated polyketone reductase (ZpaCPR) | Zygosaccharomyces parabailii | Deracemization of this compound | Catalyzes the reduction of ketopantolactone to D-pantolactone with high selectivity. | mdpi.comnih.gov |
| D-lactonase (TSDL) | N/A (Novel recombinant) | Kinetic resolution of this compound | Exhibits high hydrolysis activity and enantioselectivity towards D-pantolactone. | rsc.org |
| Ketopantoate hydroxymethyltransferase (CgKPHMT) | Corynebacterium glutamicum | D-pantothenic acid biosynthesis | Engineering relieved product feedback inhibition, improving D-PA yield. | researchgate.net |
| D-lactonase | Pichia pastoris (recombinant) | Kinetic resolution of this compound | Immobilized whole-cells showed good stability for up to 56 repeated batches. | nih.govnih.gov |
Integration of Advanced Synthetic Biology and Metabolic Engineering for De Novo Production
While resolution and deracemization focus on converting this compound, an alternative and potentially more sustainable approach is the de novo biosynthesis of D-pantolactone's precursors, D-pantoate and β-alanine, to produce D-pantothenic acid directly. nih.govnih.gov This avoids the generation of a racemic mixture altogether. Advanced synthetic biology and metabolic engineering techniques are being integrated to construct and optimize microbial cell factories, primarily in E. coli, for this purpose. researchgate.netresearchgate.net
Key strategies in metabolic engineering include:
Enhancing Precursor Supply: Overexpression of crucial genes in the biosynthetic pathway to increase the carbon flux towards the desired product. researchgate.netresearchgate.net For example, genes involved in the synthesis of α-ketoisovalerate, a precursor to pantoate, are often targeted. nih.gov
Overexpression of Rate-Limiting Enzymes: Identifying and increasing the expression of enzymes that act as bottlenecks in the pathway, such as pantothenate synthetase (panC) and ketopantoate reductase (panE). nih.govresearchgate.net
Heterologous Gene Expression: Introducing genes from other organisms that may have more favorable properties, such as higher activity or reduced feedback inhibition. researchgate.netresearchgate.net For instance, overexpressing panB and panC from Corynebacterium glutamicum in E. coli enhanced D-pantothenic acid production. researchgate.net
Cofactor Regeneration: Ensuring a sufficient supply of essential cofactors like NADPH is critical for reductive steps in the biosynthetic pathway. acs.orgnih.gov Engineering cofactor regeneration systems can significantly boost productivity. nih.gov
Elimination of Competing Pathways: Deleting or down-regulating genes involved in pathways that divert carbon flux away from the target product. researchgate.net
These systematic approaches, often guided by multi-omics analysis, have led to significant increases in the production titers of D-pantothenic acid. researchgate.netacs.org Future work will likely focus on further optimizing these engineered strains, potentially decoupling product formation from cell growth and employing fed-batch fermentation strategies to achieve industrially viable production levels. researchgate.netresearchgate.netnih.gov
Development of Highly Efficient and Sustainable Deracemization Technologies
Deracemization, the conversion of a racemate into a single, pure enantiomer, is an attractive alternative to classical resolution as it offers a theoretical yield of 100%. mdpi.comresearchgate.net Research is actively pursuing more efficient and sustainable deracemization technologies for this compound, moving beyond traditional kinetic resolution which has a maximum yield of 50%. mdpi.comsciprofiles.com
One of the most promising approaches is the use of multi-enzymatic cascades . mdpi.comnih.gov A notable example involves a three-enzyme system co-expressed in a whole-cell biocatalyst. mdpi.comnih.govsciprofiles.com In this system, an L-pantolactone dehydrogenase (LPLDH) selectively oxidizes the L-enantiomer to ketopantolactone. mdpi.comnih.gov Subsequently, a stereoselective ketopantolactone reductase (KPLR) reduces the intermediate to the desired D-pantolactone. mdpi.comnih.gov A third enzyme, such as glucose dehydrogenase, is included for cofactor regeneration. mdpi.comnih.gov This one-pot process is simpler, greener, and more sustainable than conventional resolution methods. mdpi.comsciprofiles.com Under optimized conditions, this method has achieved high enantiomeric excess (e.e.) and productivity for the conversion of this compound. mdpi.comnih.gov
Beyond biocatalysis, crystallization-induced deracemization (CID) techniques are being developed. These methods are applicable to chiral compounds that crystallize as conglomerates and include attrition-enhanced deracemization (Viedma ripening) and temperature cycling induced deracemization (TCID). researchgate.net These technologies can transform a solid-phase racemic mixture into a single enantiomer without the need for chiral auxiliaries, offering a sustainable process.
Furthermore, photochemical deracemization represents a novel frontier. chemeurope.com This technique uses a chiral photosensitizer that, upon irradiation with visible light, selectively converts the unwanted enantiomer into the desired one, potentially achieving high enantiomeric excess. chemeurope.comrsc.org While still in early stages for many compound classes, this approach offers a resource-efficient pathway by utilizing all starting material. chemeurope.com
Table 2: Comparison of Deracemization Technologies for Chiral Compounds
| Technology | Principle | Key Advantage | Example/Application Context | Reference |
|---|---|---|---|---|
| Multi-Enzymatic Cascade | Sequential oxidation of one enantiomer and stereoselective reduction of the intermediate to the other enantiomer. | High theoretical yield (100%), green, one-pot process. | Conversion of this compound to D-pantolactone using LPLDH, KPLR, and GDH. | mdpi.comnih.govresearchgate.net |
| Crystallization-Induced Deracemization (CID) | Combines crystallization with in-situ racemization in the solution phase. Includes Viedma ripening and TCID. | Sustainable, no chiral auxiliaries needed, complete conversion possible. | General technology for conglomerate-forming racemates. | researchgate.netacs.org |
| Photochemical Deracemization | Use of a chiral photosensitizer and light to selectively convert one enantiomer to the other. | High atom economy, potential for high enantioselectivity, resource-efficient. | Demonstrated for chiral allenes; a developing area for other compounds. | researchgate.netchemeurope.com |
Exploration of New Applications in Specialized Chemical Synthesis
Both enantiomers of pantolactone, (R)- and (S)-pantolactone, are valuable chiral building blocks in asymmetric organic synthesis. researchgate.net Their rigid bicyclic structure and available hydroxyl group make them excellent chiral auxiliaries, capable of directing the stereochemical outcome of various chemical reactions. researchgate.net
Future research continues to explore new applications for pantolactone in specialized chemical synthesis. One significant area is in medicinal chemistry. Pantolactone moieties are being incorporated into drug candidates to create novel analogs with potentially improved pharmacokinetic properties. sci-hub.sencl.res.in For example, chiral 4,4-dimethyl tetrahydrofuran (B95107) (THF) derivatives, synthesized from D- and L-pantolactone, have been used to create new analogs of the HIV protease inhibitor Amprenavir and the anti-diabetic drug Empagliflozin. sci-hub.sencl.res.indntb.gov.ua The introduction of the dimethyl-substituted THF ring, derived from pantolactone, can alter the metabolic profile of a drug molecule. sci-hub.se
Pantolactone acrylates have been studied for their ability to direct highly diastereoselective cycloaddition reactions, such as the asymmetric aza-Diels-Alder (ADA) reaction, under Lewis acid catalysis. researchgate.net The lactone auxiliary effectively controls the facial selectivity of the reaction, leading to the formation of enantiomerically enriched products. researchgate.net This makes pantolactone a useful tool for constructing complex chiral molecules. researchgate.netacs.org Research is also directed towards developing shorter, more efficient synthetic routes to bioactive compounds using pantolactone as a starting material, for example, through combined organocatalytic and biocatalytic processes. acs.orgrsc.org
Computational Chemistry and Modeling for Reaction Mechanism Elucidation and Catalyst Design
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating research related to this compound. nih.govmdpi.com These theoretical approaches provide deep, molecular-level insights that complement experimental findings and guide future research. smu.edu
One key application is the elucidation of reaction mechanisms . Quantum mechanical calculations are used to investigate the transition states and intermediates of reactions involving pantolactone. scielo.br For instance, theoretical studies have been conducted to understand the mechanism of 1,4-asymmetric induction in the addition of (R)-pantolactone to ketenes, providing a quantitative model for the reaction's high diastereoselectivity. scielo.br Such studies help in understanding the fundamental principles that govern the stereochemical outcome of these reactions.
In the realm of biocatalysis, molecular modeling is crucial for understanding enzyme-substrate interactions. acs.org By docking substrates like ketopantolactone into the active sites of reductases, researchers can build models that explain the observed stereoselectivity. acs.org These models reveal key interactions, such as hydrogen bonds, that stabilize the pre-reactive conformation of the substrate, dictating which face is presented for reduction. acs.org Homology modeling and molecular dynamics simulations can also predict how mutations might alter an enzyme's active site pocket, for example, by increasing hydrophilicity or reducing steric hindrance, thereby guiding rational enzyme engineering efforts. researchgate.netnih.gov Language model assistants for biocatalysis are emerging as tools to streamline these computational workflows. biorxiv.org
Furthermore, molecular dynamics (MD) simulations are used to study the behavior of pantolactone in solution, including solvent effects and the potential for aggregation into dimers. acs.org Understanding these phenomena is important for interpreting spectroscopic data and for optimizing reaction conditions. acs.org The continued development and application of these computational tools will be vital for designing more efficient catalysts and processes for the synthesis and application of pantolactone. mdpi.com
Q & A
Q. What are the key chemical identifiers and structural properties of DL-Pantolactone?
this compound (CAS 79-50-5) is a chiral γ-lactone with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol. Its IUPAC name is 3-hydroxy-4,4-dimethyloxolan-2-one. Structurally, it features a dihydrofuranone ring substituted with hydroxyl and dimethyl groups. The compound exists as a racemic mixture (D- and L-enantiomers), critical for studies on enzymatic resolution .
Q. What safety protocols are essential for handling this compound in laboratory settings?
While classified as non-hazardous, standard precautions include:
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Personal Protective Equipment (PPE) : Lab coats, gloves, and safety goggles .
- Emergency measures : Flush eyes/skin with water for 15 minutes upon contact; do not induce vomiting if ingested .
Q. What methodologies are used to resolve this compound enantiomers for chiral studies?
Enzymatic hydrolysis using Fusarium moniliforme D-lactonohydrolase is a standard method. Immobilized whole-cell biocatalysts in membrane bioreactors achieve >95% enantiomeric excess (ee) for D-pantoic acid. Reaction parameters (pH 6.5–7.0, 30°C) and substrate loading (≤100 mM) are optimized to minimize inhibition .
Q. How is this compound quantified in reaction mixtures?
High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) or gas chromatography (GC) with derivatization (e.g., 3,5-dinitrobenzoyl chloride) are preferred. Calibration curves using racemic standards ensure accuracy .
Q. What synthetic routes are available for this compound production?
Industrial synthesis involves cyclization of 3-hydroxy-4,4-dimethyl-γ-butyrolactone precursors. Lab-scale methods include acid-catalyzed lactonization of pantoic acid derivatives .
Advanced Research Questions
Q. How can researchers address contradictions in enzymatic activity data across Fusarium strains?
Discrepancies in catalytic efficiency (e.g., F. moniliforme SW-902 vs. CGMCC 0536) arise from strain-specific post-translational modifications. Mitigation strategies:
Q. What experimental designs optimize immobilized biocatalysts for continuous this compound resolution?
Cross-linking agents (e.g., glutaraldehyde) enhance enzyme stability. Key factors:
Q. How do scale-up challenges impact this compound resolution in bioreactors?
Oxygen transfer limitations and shear stress reduce activity in stirred-tank reactors. Solutions:
Q. What analytical techniques differentiate between hydrolysis byproducts and unreacted this compound?
Liquid chromatography-mass spectrometry (LC-MS) identifies pantoic acid (m/z 133.06) and residual lactone (m/z 131.07). Nuclear magnetic resonance (NMR) confirms stereochemistry via coupling constants (e.g., J = 4.8 Hz for D-enantiomer) .
Q. How can metabolic engineering enhance microbial production of D-pantolactone hydrolase?
Overexpression of Fusarium lactonohydrolase in Kluyveromyces lactis increases yield 3-fold. Codon optimization and promoter engineering (e.g., glyceraldehyde-3-phosphate dehydrogenase promoter) improve expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
